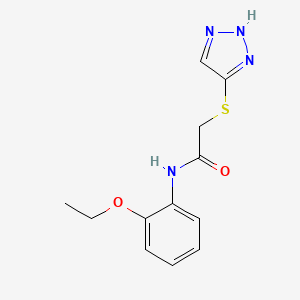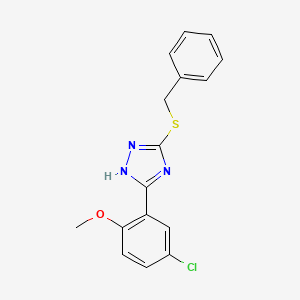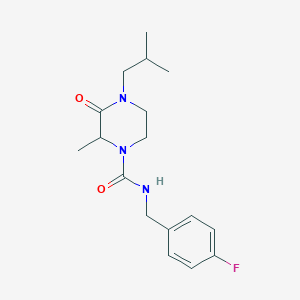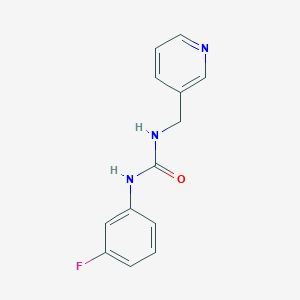![molecular formula C13H17N5O B5327772 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways involved in various diseases. For example, in cancer therapy, it inhibits the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cancer cell proliferation. In Alzheimer's disease, it inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation, it inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, it induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques, which are a major contributor to neuronal damage and cognitive decline. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One of the major advantages of using 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards specific enzymes and pathways involved in various diseases. This allows for targeted inhibition of these enzymes and pathways, leading to a reduction in disease progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the research on 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide. One of the future directions is to explore its potential applications in other diseases such as diabetes and cardiovascular disease. Another future direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which can help in the development of potential drug candidates.
合成方法
The synthesis of 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-(4-methylpyridin-2-ylamino) ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is isolated by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer therapy, Alzheimer's disease, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of this disease. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
5-methyl-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-3-4-14-12(7-9)15-5-6-16-13(19)11-8-10(2)17-18-11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPVMFZWDHITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCNC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)

![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327740.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

